BenchChemオンラインストアへようこそ!

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide

IMPDH inhibition purine biosynthesis immunosuppression

2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide (CAS 1310082-01-9) is a synthetic, small-molecule imidazole-containing α-amino butanamide with molecular formula C₉H₁₆N₄O and molecular weight 196.25 g/mol. It belongs to the class of imidazole-alkylamine derivatives, structurally characterized by a butanamide backbone bearing a free α-amino group and an N1-linked 4,5-dimethylimidazole ring.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13482132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)CCC(C(=O)N)N)C
InChIInChI=1S/C9H16N4O/c1-6-7(2)13(5-12-6)4-3-8(10)9(11)14/h5,8H,3-4,10H2,1-2H3,(H2,11,14)
InChIKeyNEWLYAISJLGUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide? A Procurement-Focused Class and Identity Guide


2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide (CAS 1310082-01-9) is a synthetic, small-molecule imidazole-containing α-amino butanamide with molecular formula C₉H₁₆N₄O and molecular weight 196.25 g/mol . It belongs to the class of imidazole-alkylamine derivatives, structurally characterized by a butanamide backbone bearing a free α-amino group and an N1-linked 4,5-dimethylimidazole ring . The compound is catalogued in authoritative chemical databases including ChEMBL and BindingDB, where its experimentally determined bioactivity profile includes inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) and binding to imidazoline I-2 and alpha-2 adrenergic receptors [1]. It is commercially available from multiple vendors at purities ≥98% for research use only .

Why 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide Cannot Be Casually Swapped with Unsubstituted Imidazole Butanamide Analogs


Superficially similar imidazole-butanamide congeners—such as the non-methylated analog 2-amino-4-(1H-imidazol-1-yl)butanamide (CAS 1310096-46-8) or regioisomers like 2-(2-amino-1H-imidazol-1-yl)butanamide—share the same core scaffold but lack the 4,5-dimethyl substitution on the imidazole ring that is present in the target compound . In the structurally related imbutamine series, introduction of methyl groups at positions 2 and 5 of the imidazole ring was demonstrated to shift histamine H4R vs. H3R selectivity by up to 16-fold, providing direct precedent that imidazole methylation profoundly alters target engagement profiles [1]. Consequently, substituting a non-methylated or differently methylated imidazole butanamide for 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide risks unpredictable changes in enzyme inhibition potency, receptor selectivity, and metabolic stability, making generic interchange scientifically unsound without explicit comparative data [1].

Quantitative Differentiation Evidence for 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide vs. Closest Analogs and In-Class Candidates


IMPDH Inhibition Potency Falls in a Moderate Mid-Range Window Distinct from Both Picomolar Clinical Inhibitors and Inactive Scaffolds

The target compound inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (vs. IMP substrate) and 440 nM (vs. NAD substrate) [1]. This places it in a moderate inhibitory range—approximately 40- to 73-fold weaker than the clinical gold-standard IMPDH inhibitor mycophenolic acid (MPA), which inhibits human IMPDH type II with Ki = 6 nM [2]. This potency window may be advantageous in contexts where complete IMPDH blockade (as with MPA) produces dose-limiting myelosuppression, offering a scaffold with tuneable, non-maximal target engagement.

IMPDH inhibition purine biosynthesis immunosuppression

Imidazoline I-2 Receptor Binding Affinity Defines a Secondary Pharmacological Anchor Absent from Mycophenolic Acid and Most IMPDH-Focused Inhibitors

In radioligand displacement assays using [³H]idazoxan on rabbit kidney membranes, the target compound binds to imidazoline I-2 receptors with Ki = 145 nM [1]. This I-2 binding affinity is absent from mycophenolic acid, mizoribine, and most IMPDH-centric inhibitors, which lack imidazole moieties capable of engaging the I-2 site . The imidazoline I-2 binding site is an allosteric locus on monoamine oxidase-B (MAO-B) implicated in neuroprotection and pain modulation, providing this compound with a dual-target pharmacology not achievable with classical IMPDH inhibitors [2].

imidazoline I-2 receptor MAO-B allosteric site neurological targets

I-2 vs. Alpha-2 Adrenergic Selectivity Window Quantified at 34-Fold

The compound exhibits a 34-fold selectivity for imidazoline I-2 receptors (Ki = 145 nM) over alpha-2 adrenergic receptors (Ki = 5,010 nM), as determined by [³H]idazoxan and [³H]clonidine displacement assays respectively [1]. In contrast, many classical imidazoline ligands (e.g., clonidine) show preferential alpha-2 binding, with typical alpha-2/I-2 selectivity ratios <1 [2]. This inverted selectivity profile reduces confounding alpha-2-mediated cardiovascular effects (hypotension, bradycardia) in experimental models where I-2 modulation is the endpoint of interest.

receptor selectivity alpha-2 adrenergic imidazoline I-2

4,5-Dimethyl Substitution on the Imidazole Ring Enhances Receptor Selectivity Relative to Unsubstituted Analogs: Class-Level SAR Inference

SAR analysis from the imbutamine series demonstrates that methyl substitution at positions 2 and 5 of the imidazole ring shifts histamine receptor selectivity: 5-methylimbutamine (H4R EC50 = 59 nM) exhibited 16-fold selectivity for H4R over H3R (EC50 = 980 nM), compared to the parent imbutamine which preferred H3R [1]. By structural analogy, the 4,5-dimethyl substitution in the target compound is expected to confer altered receptor selectivity compared to the non-methylated 2-amino-4-(1H-imidazol-1-yl)butanamide (CAS 1310096-46-8), for which no I-2 or alpha-2 binding data are publicly available . This SAR precedent supports the hypothesis that the dimethyl substitution is a key determinant of the observed I-2 vs. alpha-2 selectivity.

structure-activity relationship methyl substitution imidazole SAR

Dual IMPDH/Imidazoline Pharmacology Distinguishes This Scaffold from Single-Target IMPDH Inhibitors (Mycophenolic Acid, Mizoribine)

The target compound simultaneously engages two therapeutically relevant but mechanistically distinct protein families: IMPDH (Ki = 240–440 nM) [1] and imidazoline I-2 receptors (Ki = 145 nM) [2]. Established clinical IMPDH inhibitors—mycophenolic acid (Ki = 6 nM) and mizoribine 5′-monophosphate (Ki = 4–8 nM)—are highly potent at IMPDH but demonstrate no measurable affinity for imidazoline binding sites [3]. This dual-target profile is structurally enabled by the imidazole ring, which serves as the I-2 pharmacophore, combined with the butanamide backbone that confers IMPDH recognition. No other compound in the imidazole-butanamide series with publicly available data demonstrates this specific combination of targets.

dual pharmacology IMPDH imidazoline receptor polypharmacology

Research and Industrial Application Scenarios for 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide Based on Quantitative Differentiation Evidence


IMPDH Partial Inhibition Studies Requiring Tunable Purine Salvage Pathway Modulation Without Complete Blockade

Researchers investigating IMPDH as a target for autoimmune or antiviral therapies where complete enzyme inhibition (as with mycophenolic acid, Ki = 6 nM) produces unacceptable cytotoxicity can employ this compound as a moderate-affinity tool (Ki = 240–440 nM) to achieve graded IMPDH suppression [1]. The 40- to 73-fold weaker potency relative to MPA allows dose-response studies across a wider concentration range without immediate saturation of target engagement [1][2].

Imidazoline I-2 Receptor Pharmacology Research Requiring Minimal Alpha-2 Adrenergic Cross-Reactivity

For studies of imidazoline I-2 receptor function in neuroprotection, pain modulation, or MAO-B allosteric regulation, this compound's 34-fold I-2/alpha-2 selectivity window (Ki 145 nM vs. 5,010 nM) reduces confounding cardiovascular effects associated with alpha-2 agonism that plague classical imidazolines like clonidine [3]. This makes it a cleaner pharmacological probe for I-2-mediated mechanisms.

Dual-Target Polypharmacology Investigations Linking Purine Metabolism to Imidazoline Signaling

The unique co-engagement of IMPDH and imidazoline I-2 receptors within a single small-molecule scaffold enables investigation of potential crosstalk between guanine nucleotide biosynthesis and imidazoline-modulated pathways (e.g., MAO-B activity, neuroinflammation) [1][3]. This dual pharmacology is not accessible with any other commercially available compound class, positioning this scaffold as a first-in-class chemical biology tool for pathway interaction studies [4].

Structure-Activity Relationship (SAR) Campaigns Centered on Imidazole Methylation Effects on Selectivity

Medicinal chemistry programs exploring how imidazole ring methylation patterns alter receptor selectivity can use this compound as a reference standard for 4,5-dimethyl substitution effects. Comparative SAR with the non-methylated analog (CAS 1310096-46-8) and differentially methylated variants allows systematic mapping of methyl group contributions to I-2/alpha-2 selectivity and IMPDH potency [5].

Quote Request

Request a Quote for 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.